2-(tert-butyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
Scientific Research Applications
Cardiovascular and Antihypertensive Potential
Research on related compounds, such as 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, has shown significant promise in cardiovascular applications. These compounds, through their structure-activity relationships, have demonstrated potent coronary vasodilating and antihypertensive activities. Such studies suggest potential cardiovascular benefits in the development of new therapeutic agents, highlighting the importance of structural analogs like 2-(tert-butyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine in medicinal chemistry (Sato et al., 1980).
A2A Adenosine Receptor Antagonism
The compound's structural class has been utilized in the development of A2A adenosine receptor antagonists. Derivatives based on the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold have displayed high affinity and selectivity, indicating potential in pharmacological research, particularly for neurological conditions such as Parkinson's disease. This application exemplifies the compound's relevance in designing selective receptor modulators (Kumar et al., 2011).
Antimicrobial Activity
Compounds within this structural framework, including those with thiophene moieties and various heterocyclic fusions, have demonstrated potent antimicrobial properties. This suggests that this compound and its derivatives could be explored for antibacterial and antifungal applications, contributing to the search for new antimicrobial agents (Mabkhot et al., 2016).
Synthetic Methodologies and Chemical Properties
The chemical synthesis and properties of related pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines have been extensively studied, providing insights into regioselective synthesis, structural characterization, and theoretical calculations. These studies are crucial for understanding the chemical behavior and facilitating the design of new compounds with improved pharmacological profiles (Salem et al., 2015).
Future Directions
properties
IUPAC Name |
4-tert-butyl-10-(4-fluorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6/c1-16(2,3)15-20-14-12-8-19-23(11-6-4-10(17)5-7-11)13(12)18-9-22(14)21-15/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMGMEJVVHECFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=NC3=C(C2=N1)C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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